molecular formula C13H11Cl2NO B316171 4-[(2,6-Dichlorobenzyl)amino]phenol

4-[(2,6-Dichlorobenzyl)amino]phenol

Cat. No.: B316171
M. Wt: 268.13 g/mol
InChI Key: NRXZKDUYFZZFRE-UHFFFAOYSA-N
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Description

4-[(2,6-Dichlorobenzyl)amino]phenol is a phenolic compound featuring a 2,6-dichlorobenzylamine substituent at the para position. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and biochemical contexts.

Properties

Molecular Formula

C13H11Cl2NO

Molecular Weight

268.13 g/mol

IUPAC Name

4-[(2,6-dichlorophenyl)methylamino]phenol

InChI

InChI=1S/C13H11Cl2NO/c14-12-2-1-3-13(15)11(12)8-16-9-4-6-10(17)7-5-9/h1-7,16-17H,8H2

InChI Key

NRXZKDUYFZZFRE-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)CNC2=CC=C(C=C2)O)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CNC2=CC=C(C=C2)O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Scaffold Variations

Vilanterol Derivatives

Vilanterol, a long-acting β2-agonist, shares the 2,6-dichlorobenzyl moiety but incorporates additional functional groups (e.g., hydroxyethyl, hydroxymethylphenol) and a hexyl-ether chain. Its structure, 4-(2-((6-(2-((2,6-dichlorobenzyl)oxy)ethoxy)hexyl)amino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol, demonstrates how extending the scaffold with polar groups enhances bronchodilatory activity .

Amino Acid Derivatives

(S)-2-Amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid (IC₅₀: 1.31 mM) and its 2,4-dichloro isomer (IC₅₀: 1.48 mM) highlight the impact of chlorine positioning on collagenase inhibition. The 2,6-dichloro variant forms a shorter hydrogen bond (1.961 Å vs. 2.202 Å) with Gln215, improving binding efficiency .

Nicotinamide Analogues

2-Chloro-N-(2,6-dichlorobenzyl)-4-(trifluoromethyl)nicotinamide replaces the phenol core with a nicotinamide ring. The trifluoromethyl group increases metabolic stability, while the dichlorobenzyl group contributes to hydrophobic interactions .

Physicochemical Properties

Property 4-[(2,6-DCB)amino]phenol Vilanterol Derivative (S)-2-Amino-2-(2,6-DCB-pentynoic)
Molecular Weight ~280 g/mol 486.43 g/mol ~300 g/mol
Hydrogen Bond Donors 2 (NH, OH) 4 2 (NH₂, COOH)
Rotatable Bonds 3 16 4
Topological Polar Surface Area ~50 Ų 91.2 Ų ~80 Ų

Implications :

  • Higher rotatable bonds in vilanterol derivatives increase conformational flexibility, aiding receptor binding.
  • Polar surface area correlates with solubility; vilanterol’s higher value may improve pulmonary absorption .

Preparation Methods

Nitration of 2,6-Dichlorophenol

In this step, 2,6-dichlorophenol undergoes nitration using nitric acid in tetrachloroethylene solvent with concentrated sulfuric acid as a dehydrating agent. The reaction proceeds at 34–36°C, yielding 2,6-dichloro-4-nitrophenol with high regioselectivity due to the para-directing effect of the hydroxyl group. Key parameters include:

  • Molar ratio : 2,6-Dichlorophenol to nitric acid = 1:1.2–1.6.

  • Solvent system : Tetrachloroethylene enhances solubility and minimizes side reactions.

  • Yield : ~98% conversion with 95.75% selectivity for the nitro intermediate.

Reduction to 4-Aminophenol Derivative

The nitro group in 2,6-dichloro-4-nitrophenol is reduced using hydrazine hydrate in ethanol with Raney nickel as a catalyst at 72–76°C. This step achieves near-quantitative conversion to 2,6-dichloro-4-aminophenol, which serves as a precursor for further functionalization.

Table 1: Reaction Conditions for Nitration-Reduction Pathway

ParameterNitration StageReduction Stage
Temperature34–36°C72–76°C
Catalyst/SolventH₂SO₄/TetrachloroethyleneRaney Ni/Ethanol
Time2 hours4 hours
Selectivity95.75%>98%

The introduction of the 2,6-dichlorobenzyl group to 4-aminophenol is typically achieved via nucleophilic substitution. This involves reacting 4-aminophenol with 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.

Reaction Mechanism and Optimization

The amine group in 4-aminophenol acts as a nucleophile, attacking the electrophilic benzyl chloride. Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity, while temperatures of 80–100°C drive the reaction to completion.

Key considerations :

  • Stoichiometry : A 1:1.2 molar ratio of 4-aminophenol to 2,6-dichlorobenzyl chloride minimizes unreacted starting material.

  • Purification : Post-reaction, the product is isolated via vacuum distillation and recrystallization from ethanol-water mixtures.

Challenges and Side Reactions

Competing N-alkylation and O-alkylation can occur, but selectivity for the desired N-benzyl product is favored under basic conditions. Impurities are mitigated by controlling pH (9–10) and reaction time (<6 hours).

Catalytic Reductive Amination Approaches

Modern methods employ palladium or nickel catalysts to facilitate coupling between 2,6-dichlorobenzaldehyde and 4-aminophenol via reductive amination. This one-pot strategy avoids isolated intermediates and improves atom economy.

Palladium-Catalyzed Coupling

Using Pd/C (5% w/w) under hydrogen atmosphere (3 bar), the imine intermediate formed from 4-aminophenol and 2,6-dichlorobenzaldehyde is reduced to the target compound at 50°C.

Advantages :

  • Yield : 85–90% with high purity.

  • Solvent : Ethanol or methanol simplifies downstream processing.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency Metrics for Preparation Methods

MethodYield (%)Purity (%)Scalability
Nitration-Reduction9599Industrial
Alkylation8897Lab-scale
Reductive Amination9098Pilot-scale

The nitration-reduction pathway offers superior scalability and purity, making it preferred for bulk synthesis. However, catalytic reductive amination provides a greener alternative with comparable yields .

Q & A

Basic: What are the standard synthetic routes for 4-[(2,6-Dichlorobenzyl)amino]phenol?

The synthesis typically involves nucleophilic substitution or coupling reactions. A common method is the Mannich base synthesis, where 2,6-dichlorobenzyl halides (e.g., 2,6-dichlorobenzyl bromide) react with aminophenol derivatives under basic conditions. For example, in microwave-assisted Mannich reactions, dichlorobenzyl groups are introduced via alkylation or amination steps, optimized for regioselectivity . Esterification with 2,6-dichlorobenzyl bromide has also been employed for intermediates, leveraging its high reactivity to avoid side reactions . Key steps include:

  • Reagent preparation : Use anhydrous solvents (e.g., DMF) to minimize hydrolysis.
  • Temperature control : Maintain 60–80°C for optimal reaction rates.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the product.

Basic: What spectroscopic and analytical techniques are used for characterization?

Characterization relies on:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm the aromatic substitution pattern and amine linkage (e.g., δ 7.2–7.4 ppm for dichlorobenzyl protons) .
  • Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+^+ at m/z 297.02) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment .

Advanced: How does 4-[(2,6-Dichlorobenzyl)amino]phenol interact with biological targets like collagenase?

Molecular docking studies reveal that the dichlorobenzyl group binds to hydrophobic pockets in collagenase’s activator domain. For example, (S)-2-amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid (a structural analog) forms hydrogen bonds with Gln215 (1.96 Å) and π–π interactions with Tyr201 (4.25 Å), correlating with IC50_{50} values of 1.31 mM . Experimental design considerations:

  • Docking software : Use AutoDock Vina with flexible ligand/rigid receptor settings.
  • Activity assays : Measure collagenase inhibition via fluorogenic substrate cleavage (e.g., DQ-collagen) .

Advanced: What are the key challenges in formulating this compound for pharmaceutical applications?

Challenges include:

  • Poor aqueous solubility : Addressable via esterification (e.g., triphenylacetate salts, as in vilanterol trifenatate formulations) to enhance lipophilicity .
  • Stability : Protect the phenolic -OH group from oxidation using lyophilization or inert packaging .
  • Dosage precision : Dry powder inhaler (DPI) formulations require particle size optimization (<5 µm for pulmonary delivery) .

Advanced: How can structure-activity relationships (SAR) guide the design of derivatives?

SAR studies focus on:

  • Substituent position : 2,6-dichloro substitution enhances steric hindrance, improving target selectivity over 2,4-dichloro analogs .
  • Side chain length : Longer alkyl chains (e.g., hexyl groups) increase inhibitory potency by enhancing hydrophobic interactions .
  • Methodological approach : Synthesize analogs via combinatorial chemistry and test in parallelized enzyme assays (e.g., 96-well plate collagenase screens) .

Advanced: How should researchers address contradictions in reported inhibitory activity data?

Contradictions may arise from:

  • Substituent stereochemistry : Enantiomer-specific activity (e.g., (R)- vs. (S)-isomers) requires chiral HPLC separation for validation .
  • Assay conditions : Standardize buffer pH (7.4) and temperature (37°C) to minimize variability .
  • Control experiments : Include positive controls (e.g., EDTA for metalloproteinase inhibition) and validate with orthogonal methods (e.g., SPR binding assays) .

Basic: What are the solubility properties, and how can they be modified for experimental use?

The compound is poorly soluble in water but dissolves in DMSO or DMF. Modifications include:

  • Salt formation : Synthesize hydrochloride salts to improve aqueous solubility .
  • Co-solvent systems : Use 10% ethanol/PBS mixtures for in vitro assays .
  • Liposomal encapsulation : Phosphatidylcholine-based liposomes enhance bioavailability in cell-based studies .

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